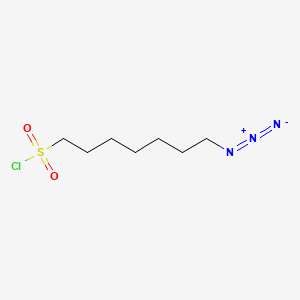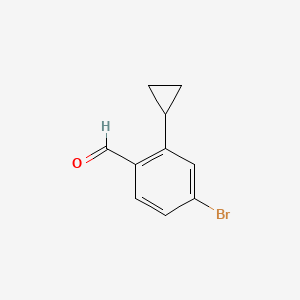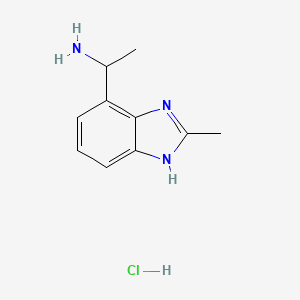
7-azidoheptane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azidoheptane-1-sulfonyl chloride (AHSC) is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in both organic and aqueous solvents. AHSC is often used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used for the study of enzyme reactions, for the production of labeled proteins, and for the synthesis of other compounds.
Applications De Recherche Scientifique
7-azidoheptane-1-sulfonyl chloride has a variety of scientific research applications. It is often used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used for the study of enzyme reactions, for the production of labeled proteins, and for the synthesis of other compounds. Additionally, 7-azidoheptane-1-sulfonyl chloride is used in the synthesis of organic dyes, pharmaceuticals, and other compounds.
Mécanisme D'action
7-azidoheptane-1-sulfonyl chloride is an azide-based reagent which is used to introduce a sulfonyl group into organic compounds. This reaction is known as a nucleophilic substitution reaction. In this reaction, the sulfonyl chloride group of 7-azidoheptane-1-sulfonyl chloride undergoes an attack by a nucleophile, such as an amine or hydroxide ion. This attack results in the formation of an intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
7-azidoheptane-1-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. In studies conducted in vitro, 7-azidoheptane-1-sulfonyl chloride has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 7-azidoheptane-1-sulfonyl chloride has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 7-azidoheptane-1-sulfonyl chloride in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is relatively easy to synthesize. Additionally, 7-azidoheptane-1-sulfonyl chloride is relatively inexpensive and can be stored for extended periods of time. The main limitation of using 7-azidoheptane-1-sulfonyl chloride is its toxicity. 7-azidoheptane-1-sulfonyl chloride is classified as a hazardous material, and should be handled with care.
Orientations Futures
The use of 7-azidoheptane-1-sulfonyl chloride in scientific research is still in its early stages, and there are a variety of potential future directions for its use. For example, 7-azidoheptane-1-sulfonyl chloride could be used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new diagnostic methods. Additionally, 7-azidoheptane-1-sulfonyl chloride could be used in the study of enzyme reactions, for the production of labeled proteins, and for the synthesis of other compounds. Finally, 7-azidoheptane-1-sulfonyl chloride could be used in the development of new organic dyes and other compounds.
Méthodes De Synthèse
7-azidoheptane-1-sulfonyl chloride can be synthesized through a variety of methods. The most common method involves the reaction of heptan-1-sulfonyl chloride (HSCl) with sodium azide. In this reaction, the HSCl is first dissolved in an organic solvent, such as dichloromethane or ether. To this solution, a solution of sodium azide in water is added dropwise. The reaction is then stirred for several hours, and the resulting solution is allowed to cool. The 7-azidoheptane-1-sulfonyl chloride is then precipitated from the reaction mixture by the addition of an excess of methanol.
Propriétés
IUPAC Name |
7-azidoheptane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN3O2S/c8-14(12,13)7-5-3-1-2-4-6-10-11-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBJMTVNOSXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azidoheptane-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
![4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604959.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers](/img/structure/B6604983.png)


![(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid](/img/structure/B6605020.png)
![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
![(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605025.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)